
1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone
Übersicht
Beschreibung
1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone, also known as LTB4 antagonist, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has a unique structure that makes it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone involves its ability to inhibit the activity of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone. 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone binds to its receptor on immune cells, leading to the activation of various inflammatory pathways. By inhibiting the activity of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone, 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone can reduce inflammation and potentially alleviate the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone can reduce the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. This compound has also been shown to reduce the recruitment of immune cells to inflamed tissues, further reducing inflammation. In addition, 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone has been shown to have antioxidant properties, which can further contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone in lab experiments is its specificity for 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone. This compound has been shown to specifically inhibit the activity of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone, without affecting other inflammatory mediators. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone can be toxic to cells, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone. One area of research is the development of more potent and selective 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone antagonists. Another area of research is the investigation of the potential use of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone in other inflammatory diseases, such as psoriasis and multiple sclerosis. Additionally, the potential use of this compound in combination with other anti-inflammatory agents is an area of future research.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone has been studied for its potential use in various scientific research applications. One of the main areas of research has been its use as an 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone antagonist. 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone is a pro-inflammatory mediator that is involved in various inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease. By inhibiting the activity of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone, 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone has the potential to be used as a therapeutic agent for these diseases.
Eigenschaften
IUPAC Name |
1-benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-16-8-4-7-15(11-16)17-13-19(10-9-18(17)21)12-14-5-2-1-3-6-14/h1-8,11,13,20H,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXUBGDRHLWEPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=C(C1=O)C2=CC(=CC=C2)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647712 | |
| Record name | 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone | |
CAS RN |
1017601-66-9 | |
| Record name | 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B1629352.png)

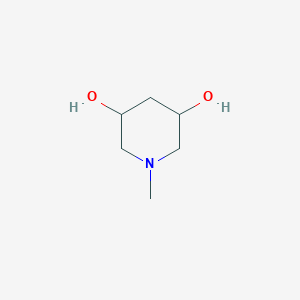
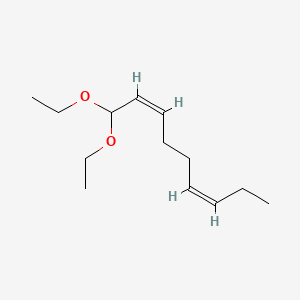
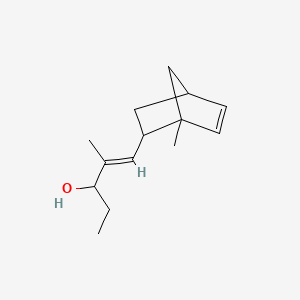


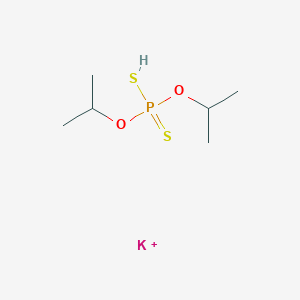

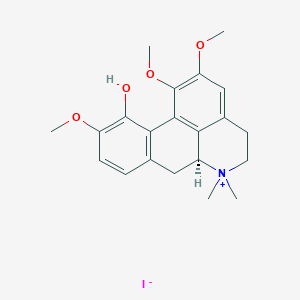
![1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid](/img/structure/B1629369.png)

![3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B1629371.png)
